molecular formula C31H25N3O5 B11427266 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11427266
M. Wt: 519.5 g/mol
InChI Key: SLYBNNGBTJNHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound characterized by its intricate structure, which includes a benzodioxole group, a methylphenyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the condensation of a benzodioxole derivative with a methylphenyl compound under controlled conditions, followed by cyclization to form the tetrahydroquinazoline core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE: can be compared with other tetrahydroquinazoline derivatives, benzodioxole compounds, and methylphenyl derivatives.

Uniqueness

    Structural Complexity: The combination of benzodioxole, methylphenyl, and tetrahydroquinazoline groups makes this compound unique.

Properties

Molecular Formula

C31H25N3O5

Molecular Weight

519.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C31H25N3O5/c1-20-7-5-6-8-23(20)18-33-26-16-22(29(35)32-17-21-11-14-27-28(15-21)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-9-3-2-4-10-24/h2-16H,17-19H2,1H3,(H,32,35)

InChI Key

SLYBNNGBTJNHLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.